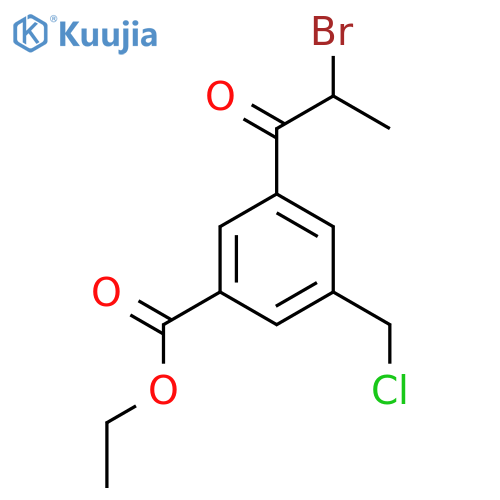Cas no 1806640-85-6 (Ethyl 3-(2-bromopropanoyl)-5-(chloromethyl)benzoate)
エチル3-(2-ブロモプロパノイル)-5-(クロロメチル)安息香酸エステルは、有機合成において有用な中間体です。分子内にブロモプロパノイル基とクロロメチル基という二つの反応性の高い官能基を有しており、多様な化学変換が可能です。特に、ブロモ基とクロロメチル基の異なる反応性を活かした逐次的な官能基変換に適しています。結晶性が良好で取り扱いやすく、高い純度で供給可能な点が特徴です。医農薬中間体や機能性材料の合成において、効率的な骨格構築を可能にする化合物として注目されています。

1806640-85-6 structure
商品名:Ethyl 3-(2-bromopropanoyl)-5-(chloromethyl)benzoate
CAS番号:1806640-85-6
MF:C13H14BrClO3
メガワット:333.605462551117
CID:4950203
Ethyl 3-(2-bromopropanoyl)-5-(chloromethyl)benzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-(2-bromopropanoyl)-5-(chloromethyl)benzoate
-
- インチ: 1S/C13H14BrClO3/c1-3-18-13(17)11-5-9(7-15)4-10(6-11)12(16)8(2)14/h4-6,8H,3,7H2,1-2H3
- InChIKey: VCKCTKQCBVVIDS-UHFFFAOYSA-N
- ほほえんだ: BrC(C)C(C1C=C(C(=O)OCC)C=C(CCl)C=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 309
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 43.4
Ethyl 3-(2-bromopropanoyl)-5-(chloromethyl)benzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015014626-1g |
Ethyl 3-(2-bromopropanoyl)-5-(chloromethyl)benzoate |
1806640-85-6 | 97% | 1g |
1,549.60 USD | 2021-06-21 |
Ethyl 3-(2-bromopropanoyl)-5-(chloromethyl)benzoate 関連文献
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
1806640-85-6 (Ethyl 3-(2-bromopropanoyl)-5-(chloromethyl)benzoate) 関連製品
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
